

Omaciclovir: A Technical Whitepaper on its Chemical Structure, Properties, and Antiviral Mechanism

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Compound of Interest		
Compound Name:	Omaciclovir	
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Abstract

Omaciclovir is a promising antiviral agent, structurally analogous to nucleosides, that has demonstrated significant inhibitory activity against various herpesviruses. This document provides a comprehensive technical overview of **Omaciclovir**'s chemical structure, its physicochemical properties, and its proposed mechanism of action. Detailed experimental methodologies for its synthesis and antiviral evaluation, derived from closely related compounds, are presented to guide further research and development.

Chemical Structure and Identification

Omaciclovir, systematically named 9-[(R)-4-Hydroxy-2-(hydroxymethyl)butyl]guanine, is a guanine nucleoside analog.[1] Its structure features a purine base (guanine) attached to a chiral acyclic side chain.

Systematic Names:

- 6H-PURIN-6-ONE, 2-AMINO-1,9-DIHYDRO-9-(4-HYDROXY-2-(HYDROXYMETHYL)BUTYL)- (R)-[1]
- 9-[(R)-4-Hydroxy-2-(hydroxymethyl)butyl]guanine[1]



Chemical Identifiers:

• Molecular Formula: C10H15N5O3[1]

• SMILES: C(CO)--INVALID-LINK--CO[1]

InChi Key: SCBFBAWJWLXVHS-ZCFIWIBFSA-N[1]

Physicochemical and Pharmacological Properties

A summary of the known quantitative properties of **Omaciclovir** is presented in Table 1. Due to limited publicly available data, some properties are inferred from structurally similar compounds like Acyclovir.

Property	Value	Reference/Note
Molecular Weight	253.26 g/mol	[1]
Appearance	White to off-white solid	Assumed based on related compounds
Solubility	DMSO: 230 mg/mL (908.16 mM)	[1]
Water: Slightly soluble	Inferred from Acyclovir data	_
Melting Point	Not explicitly reported for Omaciclovir. Acyclovir melts at 256.5 °C.	
рКа	Not explicitly reported for Omaciclovir. Acyclovir has pKa values of 2.27 and 9.25.	
Antiviral Activity (EC50)	See Table 2	[1]

Table 1: Physicochemical Properties of Omaciclovir

Omaciclovir has demonstrated potent in vitro inhibitory activity against a range of human herpesviruses. The 50% effective concentrations (EC_{50}) are summarized in Table 2.



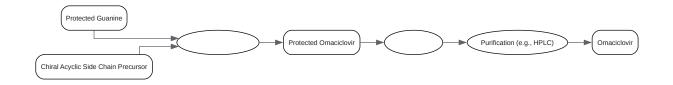
Virus Strain	Cell Line	EC ₅₀ (μM)
VZV-32	MRC-5	0.72 ± 0.1
Molly	MRC-5	0.62 ± 0.2
VZV-32	MeWo	0.015 ± 0.004
Molly	MeWo	0.048 ± 0.023
Emily	MeWo	0.047 ± 0.004
VZ11	MeWo	0.035 ± 0.022
VZ30	MeWo	0.016 ± 0.003

Table 2: In Vitro Antiviral Activity of **Omaciclovir** against Varicella-Zoster Virus (VZV) Strains.[1]

Synthesis and Characterization: Experimental Protocols

While a specific, detailed synthesis protocol for **Omaciclovir** is not readily available in the public domain, a plausible synthetic route can be derived from the synthesis of structurally related compounds like 9-(4-hydroxy-3-(hydroxymethyl)butyl)guanine. The general approach involves the alkylation of a protected guanine derivative with a suitable acyclic side chain, followed by deprotection.

Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **Omaciclovir**.



Key Steps:

- Protection of Guanine: The amino and hydroxyl groups of guanine are protected to prevent side reactions during alkylation.
- Synthesis of the Chiral Side Chain: The (R)-4-hydroxy-2-(hydroxymethyl)butyl side chain is synthesized with the correct stereochemistry.
- Alkylation: The protected guanine is reacted with an activated form of the chiral side chain (e.g., a tosylate or mesylate derivative).
- Deprotection: The protecting groups are removed to yield **Omaciclovir**.
- Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

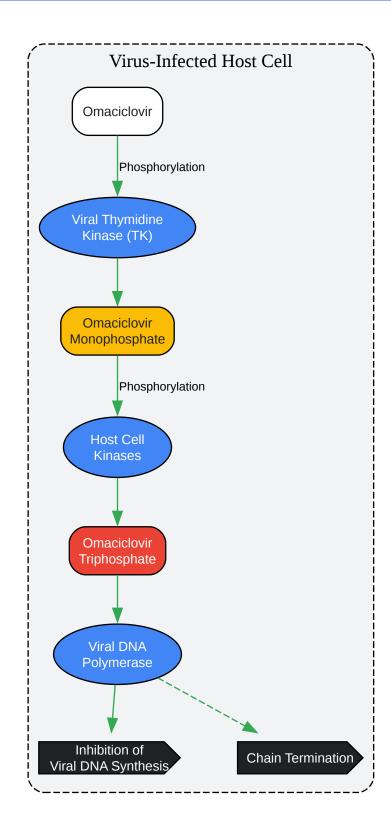
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to
 confirm the structure of the synthesized **Omaciclovir**, with expected signals corresponding
 to the purine ring and the acyclic side chain protons and carbons.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H,
 C=O, and C-N bonds.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of Omaciclovir.

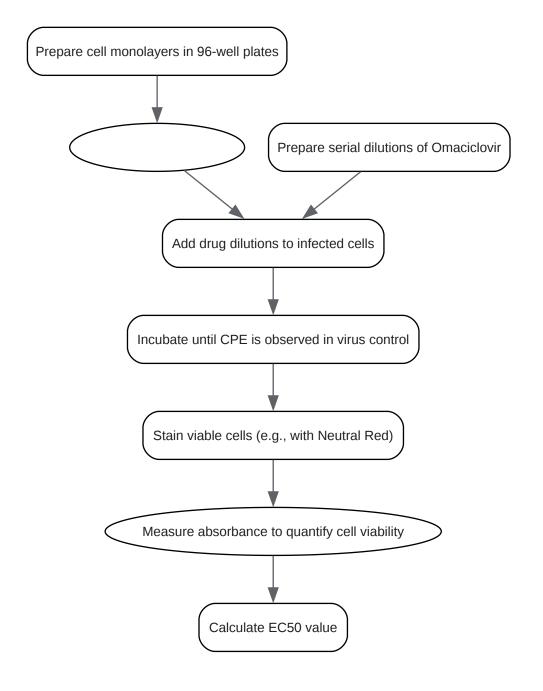
Mechanism of Antiviral Action

As a nucleoside analog, **Omaciclovir** is believed to exert its antiviral effect through a mechanism similar to that of Acyclovir, which involves selective activation within virus-infected cells and subsequent inhibition of viral DNA synthesis.









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References



- 1. Synthesis and preliminary evaluation of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG): a new potential imaging agent for viral infection and gene therapy using PET PubMed [pubmed.ncbi.nlm.nih.gov]
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